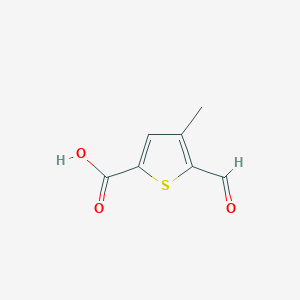

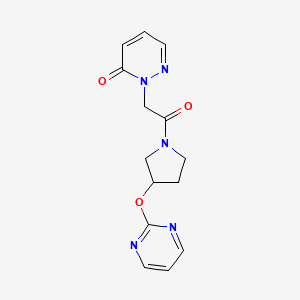

![molecular formula C8H7Cl2N3O2 B2366084 Acide 5-chloro-1-méthylimidazo[4,5-b]pyridine-7-carboxylique ; chlorhydrate CAS No. 2416230-39-0](/img/structure/B2366084.png)

Acide 5-chloro-1-méthylimidazo[4,5-b]pyridine-7-carboxylique ; chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is a compound that belongs to the imidazo[4,5-b]pyridine class . Imidazo[4,5-b]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are known to play a crucial role in numerous disease conditions .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .

Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .

Applications De Recherche Scientifique

- Certains dérivés imidazo[1,2-a]pyridine présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) .

Agents Antituberculeux

Science des Matériaux

En résumé, EN300-26678974, en tant que dérivé imidazo[1,2-a]pyridine, promet d’être efficace dans plusieurs domaines scientifiques, des agents antituberculeux à la science des matériaux et au-delà. Sa polyvalence et son impact potentiel en font un domaine d’étude passionnant pour les chercheurs du monde entier . Si vous avez besoin de plus amples détails ou si vous avez d’autres questions, n’hésitez pas à nous les poser ! 😊

Mécanisme D'action

Target of Action

The primary targets of EN300-26678974 are yet to be identified. Imidazo[4,5-b]pyridine derivatives, to which this compound belongs, have been recognized as promising purine bioisosteres for potential medical applications . These compounds have been used in the design of drugs with valuable medicinal properties .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of biological activities, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of EN300-26678974 can be influenced by various environmental factors. These can include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Safety and Hazards

While specific safety and hazards information for “5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride” is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2.ClH/c1-12-3-10-7-6(12)4(8(13)14)2-5(9)11-7;/h2-3H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAMMDGNLYEKJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=CC(=N2)Cl)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

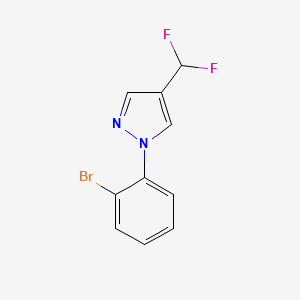

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

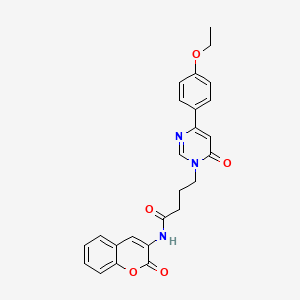

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)

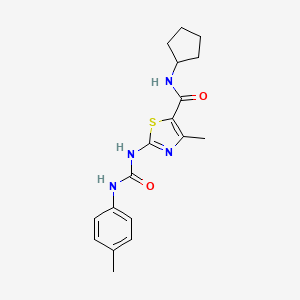

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

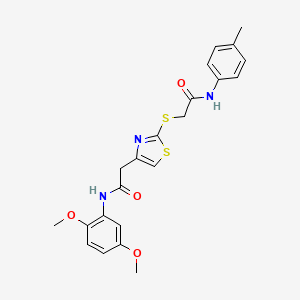

![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)